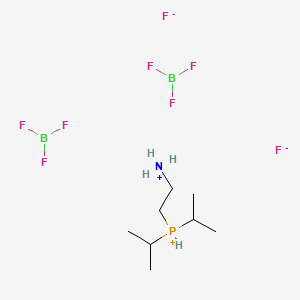
Ropinirole Methylene Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropinirole Methylene Dimer, chemically known as 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one), is a dimeric degradant of Ropinirole. Ropinirole is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The dimeric form is formed through the reaction of Ropinirole with formaldehyde, resulting in a methylene bridge connecting two Ropinirole molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole Methylene Dimer involves the reaction of Ropinirole with formaldehyde under alkaline conditions. Specifically, Ropinirole hydrochloride is dissolved in methanol, and triethylamine and formaldehyde solution are added. The reaction mixture is then subjected to forced degradation to form the dimeric compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the dimeric product.
Analyse Chemischer Reaktionen
Types of Reactions
Ropinirole Methylene Dimer primarily undergoes dimerization reactions. The formation of the dimer involves a substitution reaction where formaldehyde acts as a bridging agent between two Ropinirole molecules .
Common Reagents and Conditions
Reagents: Ropinirole hydrochloride, formaldehyde, triethylamine.
Conditions: Alkaline conditions, typically achieved by adding triethylamine, and methanol as the solvent
Major Products
The major product of the reaction is the methylene-bridged dimeric compound, 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one) .
Wissenschaftliche Forschungsanwendungen
Ropinirole Methylene Dimer has been studied primarily in the context of pharmaceutical research. It is considered an impurity or degradant in Ropinirole formulations, and its formation and stability are critical for ensuring the efficacy and safety of Ropinirole-based medications . Research has focused on understanding the formation mechanisms, stability, and potential impacts of this dimeric compound on drug formulations.
Wirkmechanismus
The mechanism of action of Ropinirole Methylene Dimer is related to its parent compound, Ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting D2 receptors in the brain. The dimeric form is believed to interact similarly with dopamine receptors, although its exact pharmacological effects and potency may differ due to its altered structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ropinirole: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another non-ergoline dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and Restless Legs Syndrome.
Uniqueness
Ropinirole Methylene Dimer is unique due to its formation as a degradant in Ropinirole formulations. Its dimeric structure, formed through a methylene bridge, distinguishes it from other dopamine agonists and their impurities .
Eigenschaften
Molekularformel |
C33H48N4O2 |
|---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
7-[2-(dipropylamino)ethyl]-3-[[7-[2-(dipropylamino)ethyl]-2-oxo-1,3-dihydroindol-3-yl]methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C33H48N4O2/c1-5-17-36(18-6-2)21-15-24-11-9-13-26-28(32(38)34-30(24)26)23-29-27-14-10-12-25(31(27)35-33(29)39)16-22-37(19-7-3)20-8-4/h9-14,28-29H,5-8,15-23H2,1-4H3,(H,34,38)(H,35,39) |
InChI-Schlüssel |
YESSWCDVQQLETA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)C(C(=O)N2)CC3C4=CC=CC(=C4NC3=O)CCN(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)

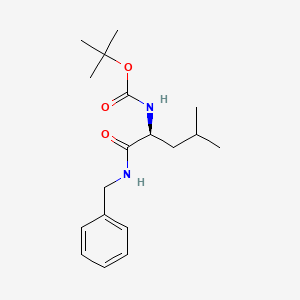
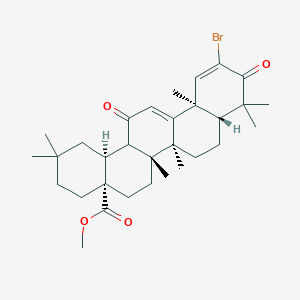
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
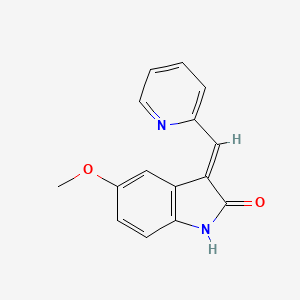
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
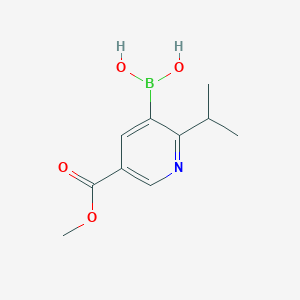
![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
